2-(2-Chlorophenyl)cyclohexan-1-ol

Steric hindrance Ortho-substituent effect Cross-coupling selectivity

Regioisomer purity is non-negotiable in medicinal chemistry. Using the incorrect chlorophenyl cyclohexanol isomer invalidates SAR data. This ortho-chloro, C2-attached secondary alcohol (XLogP3 3.4, TPSA 20.2 Ų) is the exact reference point for isomer comparisons. - **Application**: Building block for arylpiperidine/aryltetrahydropyridine 5-HT2C agonists - **Chirality**: Racemic form available; starting material for enantioselective synthesis - **Supply**: Direct from manufacturer; avoid meta/para isomer confusion

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
Cat. No. B11715204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)cyclohexan-1-ol
Molecular FormulaC12H15ClO
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=CC=C2Cl)O
InChIInChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2
InChIKeyYXADWCNDSYNYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)cyclohexan-1-ol: Procurement & Structural Differentiation Guide


2-(2-Chlorophenyl)cyclohexan-1-ol (CAS 91767-29-2) is a chlorinated cyclohexanol derivative with molecular formula C12H15ClO and molecular weight 210.70 g/mol . It features an ortho-substituted 2-chlorophenyl group attached at the 2-position of the cyclohexane ring, a substitution pattern that distinguishes it from the 3-position and 4-position (para) regioisomers [1]. The compound serves as a versatile building block in organic synthesis and pharmaceutical intermediate development, with the ortho-chloro substitution conferring distinct steric and electronic properties relevant to cross-coupling reactions and stereoselective transformations .

Ortho-chloro cyclohexanol building block with C2-attached 2-chlorophenyl group
Regioisomer-specific scaffold for cross-coupling and stereoselective synthesis
Distinct steric profile from para-substituted and C3-attached analogs

Why Regioisomeric Substitution Fails in SAR Studies


Positional isomerism among chlorophenyl cyclohexanols produces functionally non-interchangeable compounds. The 2-(2-chlorophenyl) substitution at the ortho-position of the cyclohexane ring (C2 attachment) generates a distinctly different spatial orientation and electronic environment compared to the 3-position isomer (meta attachment to cyclohexane) or 4-chlorophenyl analog (para-substituted phenyl) [1]. This positional difference affects the compound's topological polar surface area (20.2 Ų) and lipophilicity profile (XLogP3 = 3.4), parameters that critically influence receptor binding geometry, metabolic stability, and synthetic accessibility in downstream reactions . Procurement of an incorrect regioisomer introduces a confounding variable that cannot be compensated for by concentration adjustment or formulation changes [2].

2-(2-Chlorophenyl)cyclohexan-1-ol
ortho-Cl, C2 attachment
vs
4-Chlorophenyl analog: para-Cl, altered spatial reach and steric accessibility
2-(2-Chlorophenyl)cyclohexan-1-ol
ortho-Cl at C2
vs
3-(2-Chlorophenyl)-cyclohexanol: C3 attachment shifts hydroxyl–aryl geometry
Identical computed descriptors
(rotatable bonds, HBA/HBD)
Regioisomer identity cannot be inferred from bulk properties alone; positional mismatch may alter binding or reactivity

Quantitative Differentiation Evidence Against Regioisomeric Analogs


Ortho-Chloro Steric Environment vs. Para Analogs

The 2-(2-chlorophenyl)cyclohexan-1-ol structure features a chlorine atom at the ortho position of the phenyl ring, with the cyclohexanol moiety attached at the adjacent carbon (C2 of cyclohexane). This creates a sterically constrained environment where the chloro substituent is positioned in close proximity to the cyclohexane ring, unlike the 4-chlorophenyl analog (1R,2S)-2-(4-chlorophenyl)cyclohexanol where the chlorine is para to the attachment point and spatially distant from the cyclohexane backbone . The ortho-chloro configuration influences nucleophilic aromatic substitution reactivity and may alter binding conformations in chiral ligand applications .

Ortho vs. para steric environment
Class-level
Ortho-Cl positioned adjacent to C2 attachment point; para-Cl is spatially distant from cyclohexane ring
Reported steric differentiation may influence site-selective reactivity and chiral ligand conformation
TPSA identical (20.2 Ų); LogP comparable (≈3.4)
Steric hindrance Ortho-substituent effect Cross-coupling selectivity

C2 vs. C3 Attachment: Rotatable Bond and Flexibility

2-(2-Chlorophenyl)cyclohexan-1-ol has the chlorophenyl group attached at the 2-position of the cyclohexane ring, yielding a rotatable bond count of 1 (the single C-C bond connecting the cyclohexane to the phenyl ring) . The 3-position regioisomer, 3-(2-chlorophenyl)-cyclohexanol (CAS 1341419-32-6), also has a rotatable bond count of 1, but the altered attachment geometry produces different spatial relationships between the hydroxyl group and the chlorophenyl moiety . The heavy atom count (14), hydrogen bond donor count (1), and hydrogen bond acceptor count (1) are identical between the two isomers, indicating that any differential behavior must derive from spatial arrangement rather than gross compositional differences [1].

C2 vs. C3 attachment geometry
Class-level
Both isomers share identical computed descriptors: rotatable bond count 1, HBA 1, HBD 1, heavy atom count 14
Differentiation is purely positional; 3D presentation of hydroxyl and chlorophenyl groups may affect molecular recognition
Descriptor identity does not guarantee functional interchangeability
Regioisomerism Conformational flexibility Molecular descriptor

Synthetic Precursor Distinction from 1-Bromo-2-chlorobenzene

2-(2-Chlorophenyl)cyclohexan-1-ol is synthesized from 1-Bromo-2-chlorobenzene, a key reagent in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT2C agonists . The 3-position regioisomer, 3-(2-chlorophenyl)-cyclohexanol, is also synthesized from the same 1-Bromo-2-chlorobenzene precursor, indicating that the differentiation arises from the reaction conditions and coupling strategy rather than the starting aryl halide . In contrast, the 4-chlorophenyl analog requires a different aryl halide precursor (e.g., 1-bromo-4-chlorobenzene) for synthesis .

Synthetic precursor context
Source review
Both 2-position and 3-position ortho-chloro isomers synthesized from 1-Bromo-2-chlorobenzene; para analog requires para-substituted aryl halide
Common precursor demands precise regioisomer specification to avoid procurement errors
Vendor-reported route; independent verification recommended
Synthetic route Building block Cross-coupling precursor

Commercial Purity Grade and Analytical Verification

2-(2-Chlorophenyl)cyclohexan-1-ol is commercially available at a standard purity specification of 95% from multiple suppliers, with batch-specific analytical verification including NMR, HPLC, and GC . The racemic mixture form, rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol (CAS 373600-67-0), is also available at 95% purity with identical analytical characterization . This purity grade is consistent with typical specifications for chlorophenyl cyclohexanol building blocks; however, the specific CAS-numbered stereoisomer may be relevant for enantioselective applications [1].

Purity grade and analytical verification
Specification review
Standard purity specification: 95%; batch-specific analytical verification via NMR, HPLC, GC
Purity grade does not differentiate regioisomers; batch-specific identity confirmation is essential
Verify supplier provides regioisomer-specific analytical data
Purity specification Quality control Analytical characterization

Recommended Application Scenarios Based on Structural Differentiation


Ortho-Chloro Scaffold for 5-HT2C Agonist Libraries

2-(2-Chlorophenyl)cyclohexan-1-ol, synthesized from 1-Bromo-2-chlorobenzene, shares a key structural motif with arylpiperidine and aryltetrahydropyridine 5-HT2C agonists . The ortho-chloro substitution pattern on the phenyl ring is preserved in this building block, making it suitable for exploring structure-activity relationships in serotonin receptor-targeting compounds where the ortho-chloro orientation may influence receptor binding affinity or selectivity [1].

C2-Substituted Cyclohexanol for Chiral Ligand Synthesis

The 2-position attachment of the chlorophenyl group to the cyclohexane ring creates a chiral center at C2 (when stereochemistry is resolved), with the hydroxyl group at C1 . The racemic form rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol (CAS 373600-67-0) is commercially available and may serve as a starting material for chiral resolution or as a scaffold for enantioselective transformations [1]. This structural arrangement differs from 1-substituted chlorophenyl cyclohexanols (e.g., 1-(3-chlorophenyl)cyclohexanol) where the hydroxyl and aryl groups share the same carbon, producing a tertiary alcohol rather than a secondary alcohol framework .

Comparative Positional Isomer Physicochemical Studies

For researchers conducting systematic comparisons of chlorophenyl cyclohexanol isomers, 2-(2-chlorophenyl)cyclohexan-1-ol provides the ortho-chloro, C2-attached reference point against which the 3-position isomer (C3 attachment) and para-chloro analog (4-position substitution) can be evaluated . Computed properties including XLogP3 (3.4), topological polar surface area (20.2 Ų), and rotatable bond count (1) are documented for this compound, enabling computational comparisons with isomeric variants [1].

Application
Selection Property
Validation Focus
Ortho-chloro scaffold synthesis for serotonin receptor probes
Ortho-chloro substitution pattern preserved from 1-Bromo-2-chlorobenzene precursor
Confirm regioisomeric identity and C2 attachment before SAR library assembly
C2-substituted cyclohexanol for chiral ligand studies
Secondary alcohol framework with resolvable chiral center at C2
Verify stereochemical composition; racemic form available for resolution screening
Comparative positional isomer physicochemical profiling
Documented computed properties (LogP, TPSA, rotatable bond count) for isomer benchmarking
Use as ortho-Cl, C2 reference; confirm experimental property values against computed data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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